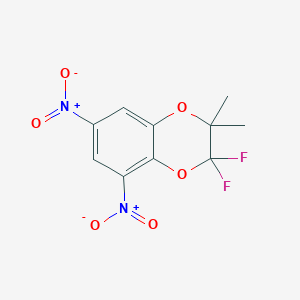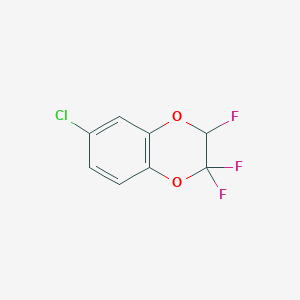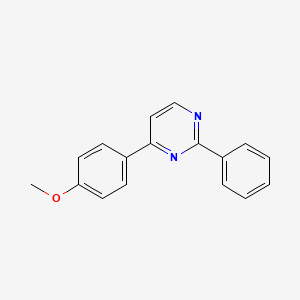
4-(Perfluorohexyloyl)benzoyl chloride, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Perfluorohexyloyl)benzoyl chloride, also known as PFHBC, is a perfluoroalkyl-containing benzoyl chloride compound that has been used in a variety of scientific research applications. PFHBC is a versatile compound that can be used in a variety of synthetic and biochemical experiments, and has been the subject of much scientific research over the past few decades.
Scientific Research Applications
4-(Perfluorohexyloyl)benzoyl chloride, 97% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, and has been used as a catalyst in various biochemical experiments. It has also been used to study the effects of perfluoroalkyl compounds on biological systems, and has been used to study the effects of perfluoroalkyl compounds on the environment.
Mechanism of Action
The mechanism of action of 4-(Perfluorohexyloyl)benzoyl chloride, 97% is not yet fully understood. However, it is believed that 4-(Perfluorohexyloyl)benzoyl chloride, 97% acts as a catalyst in some biochemical reactions, and that it can interact with certain proteins and enzymes. Additionally, 4-(Perfluorohexyloyl)benzoyl chloride, 97% has been shown to interact with certain lipids and other biomolecules, suggesting that it may have an effect on the structure and function of these molecules.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 4-(Perfluorohexyloyl)benzoyl chloride, 97% are not yet fully understood. However, it has been shown to have an effect on the structure and function of certain proteins and enzymes, and has been shown to interact with certain lipids and other biomolecules. Additionally, 4-(Perfluorohexyloyl)benzoyl chloride, 97% has been shown to be toxic to certain organisms, and has been shown to be a potential endocrine disruptor.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(Perfluorohexyloyl)benzoyl chloride, 97% in lab experiments is its versatility. It can be used in a variety of synthetic and biochemical experiments, and can be used to study the effects of perfluoroalkyl compounds on biological systems. Additionally, it is relatively easy to synthesize and is available in a variety of concentrations. However, 4-(Perfluorohexyloyl)benzoyl chloride, 97% is toxic and should be handled with care, and can be difficult to remove from reaction mixtures.
Future Directions
The future of 4-(Perfluorohexyloyl)benzoyl chloride, 97% research is promising. Further research is needed to better understand the mechanism of action of 4-(Perfluorohexyloyl)benzoyl chloride, 97%, and to better understand its biochemical and physiological effects. Additionally, further research is needed to determine the optimal concentrations and conditions for using 4-(Perfluorohexyloyl)benzoyl chloride, 97% in lab experiments, and to develop methods for removing 4-(Perfluorohexyloyl)benzoyl chloride, 97% from reaction mixtures. Finally, further research is needed to explore the potential applications of 4-(Perfluorohexyloyl)benzoyl chloride, 97% in drug development and other areas.
Synthesis Methods
4-(Perfluorohexyloyl)benzoyl chloride, 97% can be synthesized in two different ways. The first method involves the reaction of a perfluoroalkyl halide, such as trifluoromethyl chloride, with a benzoyl chloride in the presence of a base, such as sodium hydroxide. The second method involves the reaction of a perfluoroalkyl halide with a benzoyl chloride in the presence of a Lewis acid, such as zinc chloride. Both methods yield 4-(Perfluorohexyloyl)benzoyl chloride, 97% in high yields.
properties
IUPAC Name |
4-(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4ClF11O2/c14-8(27)6-3-1-5(2-4-6)7(26)9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)25/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPNBGUSQKUOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4ClF11O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)